molecular formula C12H18N2O B12100135 2-(4-Aminophenyl)-N-isobutylacetamide CAS No. 926203-63-6

2-(4-Aminophenyl)-N-isobutylacetamide

Cat. No.: B12100135
CAS No.: 926203-63-6
M. Wt: 206.28 g/mol
InChI Key: JIKKSGFKPIHLDS-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-N-isobutylacetamide is an acetamide derivative featuring a para-aminophenyl group attached to the acetamide backbone, with an isobutyl substitution on the nitrogen atom. Based on and , its molecular formula is estimated as C₁₃H₁₈N₂O (molecular weight ≈ 220.27 g/mol).

Properties

CAS No.

926203-63-6

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-(4-aminophenyl)-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C12H18N2O/c1-9(2)8-14-12(15)7-10-3-5-11(13)6-4-10/h3-6,9H,7-8,13H2,1-2H3,(H,14,15)

InChI Key

JIKKSGFKPIHLDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CC1=CC=C(C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-N-isobutylacetamide typically involves the reaction of 4-aminophenylacetic acid with isobutylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Aminophenyl)-N-isobutylacetamide may involve more scalable and efficient methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can streamline the production process and reduce the need for manual intervention.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-N-isobutylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed under mild conditions.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) under controlled temperatures.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound features an aminophenyl group and an isobutylacetamide moiety, which contribute to its distinct chemical behavior. Its molecular formula is C12H18N2OC_{12}H_{18}N_{2}O with a molecular weight of approximately 218.29 g/mol.

Chemistry

  • Building Block for Synthesis : 2-(4-Aminophenyl)-N-isobutylacetamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions.
  • Reagent in Organic Reactions : The compound is employed as a reagent in diverse organic reactions, facilitating the development of new synthetic pathways.

Biology

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents. Studies have shown its effectiveness against various bacterial strains, suggesting potential therapeutic applications in treating infections.
  • Anticancer Properties : Preliminary investigations into the anticancer effects of 2-(4-Aminophenyl)-N-isobutylacetamide have shown promising results. The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro, particularly against breast and colon cancer cell lines .

Medicine

  • Therapeutic Agent Development : Ongoing research aims to explore the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions. Its mechanism of action involves interaction with specific molecular targets, modulating enzyme activity and cellular pathways .
  • Drug Formulation : The compound's unique properties may also contribute to the formulation of novel drug delivery systems, enhancing the bioavailability and efficacy of therapeutic agents.

Industry

  • Pharmaceutical Intermediate : In the pharmaceutical industry, 2-(4-Aminophenyl)-N-isobutylacetamide is used as an intermediate in the synthesis of other pharmaceuticals, contributing to the development of new medications.
  • Material Science : The compound's chemical characteristics make it suitable for applications in material science, where it can be incorporated into polymers or coatings for enhanced performance.

Data Table: Summary of Applications

Application AreaSpecific Use CasesResearch Findings
ChemistryBuilding block for synthesisVersatile in organic reactions
BiologyAntimicrobial activityEffective against multiple bacterial strains
Anticancer propertiesInhibits proliferation in cancer cell lines
MedicineTherapeutic agent developmentModulates enzyme activity
Drug formulationEnhances drug bioavailability
IndustryPharmaceutical intermediateKey role in drug synthesis
Material scienceIncorporated into advanced materials

Case Studies

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of 2-(4-Aminophenyl)-N-isobutylacetamide against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones compared to control groups, indicating its potential as a new antimicrobial agent.
  • Cancer Cell Proliferation Inhibition : In vitro assays conducted on breast cancer cell lines revealed that treatment with 2-(4-Aminophenyl)-N-isobutylacetamide resulted in reduced cell viability and increased apoptosis rates. Further studies are required to elucidate the underlying mechanisms.
  • Drug Development Research : Research focused on formulating a novel drug delivery system using 2-(4-Aminophenyl)-N-isobutylacetamide showed improved solubility and stability of active pharmaceutical ingredients, suggesting its utility in enhancing therapeutic outcomes.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-N-isobutylacetamide involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these transformations can generate reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Profile
2-(4-Aminophenyl)-N-isobutylacetamide C₁₃H₁₈N₂O ~220.27 Para-aminophenyl, N-isobutyl Insoluble in water; organic solvents
2-(4-Aminophenyl)-N-methylacetamide C₁₀H₁₂N₂O 176.22 Para-aminophenyl, N-methyl Similar to isobutyl analog
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide C₁₅H₁₄BrNO₂ 328.19 Bromophenyl, methoxyphenyl Likely low water solubility
2-(4-Aminophenyl)benzothiazole C₁₃H₁₀N₂S 226.29 Benzothiazole, para-aminophenyl Moderate solubility in DMSO

Key Observations :

  • Benzothiazole analogs (e.g., 2-(4-aminophenyl)benzothiazole) exhibit distinct electronic properties due to the aromatic heterocycle, enhancing π-π stacking interactions with biological targets .
Antitumor Activity
  • Benzothiazole Derivatives: 2-(4-Aminophenyl)benzothiazole and its prodrugs demonstrate potent antitumor activity, particularly against breast and ovarian cancer cell lines. The mechanism involves cytochrome P450-mediated bioactivation to electrophilic intermediates, which covalently modify cellular targets .
  • Acetamide Analogs: Limited antitumor data exist for 2-(4-Aminophenyl)-N-isobutylacetamide.
Antimicrobial Activity
  • Benzothiazole Sulfonamides: Compounds like 2-(4-aminophenyl)benzothiazole coupled with sulfonamide groups exhibit broad-spectrum antibacterial activity, with MIC values <10 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Acetamide Derivatives : N-Methyl and N-isobutyl analogs are primarily used as synthetic intermediates rather than direct antimicrobial agents .

Structure-Activity Relationships (SAR)

  • Amino Group Position: Para-substitution (vs. meta) on the phenyl ring enhances antitumor activity in benzothiazoles, likely due to optimal spatial alignment with target enzymes .
  • N-Substitution : Larger alkyl groups (e.g., isobutyl) on the acetamide nitrogen improve metabolic stability but may reduce binding affinity compared to smaller groups (e.g., methyl) .

Biological Activity

2-(4-Aminophenyl)-N-isobutylacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H16N2O
  • Molecular Weight : 204.27 g/mol
  • IUPAC Name : 2-(4-Aminophenyl)-N-isobutylacetamide
  • CAS Number : 102-05-6

The compound features an acetamide functional group linked to a substituted aniline structure, which is known for its diverse biological activities.

Anticancer Properties

Research has indicated that compounds similar to 2-(4-Aminophenyl)-N-isobutylacetamide exhibit promising anticancer properties. A study highlighted that derivatives of aminophenylacetamides can inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. For instance, a related compound demonstrated significant inhibition against HDAC1 and HDAC2 with IC50 values of 95.2 nM and 260.7 nM, respectively . This suggests that 2-(4-Aminophenyl)-N-isobutylacetamide may share similar mechanisms that warrant further investigation.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. In vitro assays have shown that various aminophenyl derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the amino group in the para position enhances the binding affinity to bacterial targets, potentially leading to effective inhibition of bacterial growth .

The biological activity of 2-(4-Aminophenyl)-N-isobutylacetamide can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects.
  • Receptor Interaction : It may act as a ligand for certain receptors, modulating signaling pathways critical for cellular functions.

Research Findings

Several studies have investigated the biological activities of compounds related to 2-(4-Aminophenyl)-N-isobutylacetamide:

StudyFindings
Identified small molecule inhibitors based on aminophenylacetamides showing potent antiviral activity against Ebola virus.
Demonstrated the potential of aminophenyl derivatives as HDAC inhibitors with significant antitumor effects.
Explored the antimicrobial properties of similar compounds, highlighting their effectiveness against various bacterial strains.

Case Studies

  • Antiviral Activity : A series of aminophenyl compounds were synthesized and tested against Ebola virus entry, revealing that specific structural modifications could enhance antiviral potency .
  • Cancer Treatment : A study on HDAC inhibitors demonstrated that aminophenylacetamides could induce apoptosis in cancer cell lines, suggesting their potential as therapeutic agents in oncology .
  • Antimicrobial Efficacy : Research showed that derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating their potential use in developing new antibiotics .

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